molecular formula C18H18BrNO2 B5090541 (2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one

(2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one

Cat. No.: B5090541
M. Wt: 360.2 g/mol
InChI Key: LXRRZXHBRFMOOO-VAWYXSNFSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-propoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, and alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

(2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: It is explored as a precursor for the synthesis of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one: This compound is structurally similar but lacks the propoxy group, which may affect its biological activity and chemical reactivity.

    Bis(2-ethylhexyl) terephthalate: Although not structurally similar, it is used in similar applications such as materials science and organic synthesis.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another compound used in materials science with different structural features but similar applications.

Uniqueness

The presence of both the bromine atom and the propoxy group in (2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one makes it unique compared to other chalcones. These functional groups can significantly influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-propoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-2-13-22-17-9-7-16(8-10-17)20-12-11-18(21)14-3-5-15(19)6-4-14/h3-12,20H,2,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRRZXHBRFMOOO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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